Cas no 844885-06-9 ((3,5-difluorophenyl)(3-methylphenyl)methanone)

(3,5-Difluorophenyl)(3-methylphenyl)methanone is a fluorinated aromatic ketone with a molecular formula of C₁₄H₁₀F₂O. This compound exhibits notable stability and reactivity due to the presence of electron-withdrawing fluorine substituents on the phenyl ring, enhancing its utility in organic synthesis and pharmaceutical intermediates. The 3-methylphenyl group contributes to steric and electronic modulation, making it suitable for cross-coupling reactions and as a building block in medicinal chemistry. Its high purity and well-defined structure ensure consistent performance in research and industrial applications. The compound's unique properties make it valuable for developing advanced materials and bioactive molecules.
(3,5-difluorophenyl)(3-methylphenyl)methanone structure
844885-06-9 structure
商品名:(3,5-difluorophenyl)(3-methylphenyl)methanone
CAS番号:844885-06-9
MF:C14H10OF2
メガワット:232.2254
CID:874946
PubChem ID:2758302

(3,5-difluorophenyl)(3-methylphenyl)methanone 化学的及び物理的性質

名前と識別子

    • (3,5-difluorophenyl)(3-methylphenyl)methanone
    • (3,5-difluorophenyl)-(3-methylphenyl)methanone
    • 3,5-Difluoro-3'-Methylbenzophenone
    • AKOS006149375
    • DTXSID50374268
    • MFCD06201511
    • 844885-06-9
    • (3,5-difluorophenyl)(m-tolyl)methanone
    • MDL: MFCD06201511
    • インチ: InChI=1S/C14H10F2O/c1-9-3-2-4-10(5-9)14(17)11-6-12(15)8-13(16)7-11/h2-8H,1H3
    • InChIKey: VNHULHAVAVOBQA-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=CC=C1)C(=O)C2=CC(=CC(=C2)F)F

計算された属性

  • せいみつぶんしりょう: 232.07000
  • どういたいしつりょう: 232.07
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 269
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

  • 密度みつど: 1.208
  • ふってん: 339.8°C at 760 mmHg
  • フラッシュポイント: 130.2°C
  • 屈折率: 1.545
  • PSA: 17.07000
  • LogP: 3.50420

(3,5-difluorophenyl)(3-methylphenyl)methanone セキュリティ情報

(3,5-difluorophenyl)(3-methylphenyl)methanone 税関データ

  • 税関コード:2914700090
  • 税関データ:

    中国税関番号:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

(3,5-difluorophenyl)(3-methylphenyl)methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
022746-1g
3,5-Difluoro-3'-methylbenzophenone
844885-06-9 97%
1g
£273.00 2022-03-01
A2B Chem LLC
AC27577-5g
3,5-Difluoro-3'-methylbenzophenone
844885-06-9 97%
5g
$1288.00 2024-04-19
Crysdot LLC
CD12025937-1g
3,5-Difluoro-3'-methylbenzophenone
844885-06-9 95+%
1g
$316 2024-07-24
Fluorochem
022746-25g
3,5-Difluoro-3'-methylbenzophenone
844885-06-9 97%
25g
£2295.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1650620-1g
(3,5-Difluorophenyl)(m-tolyl)methanone
844885-06-9 98%
1g
¥7562.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1650620-5g
(3,5-Difluorophenyl)(m-tolyl)methanone
844885-06-9 98%
5g
¥14317.00 2024-07-28
Crysdot LLC
CD12025937-5g
3,5-Difluoro-3'-methylbenzophenone
844885-06-9 95+%
5g
$922 2024-07-24
Fluorochem
022746-5g
3,5-Difluoro-3'-methylbenzophenone
844885-06-9 97%
5g
£691.00 2022-03-01
A2B Chem LLC
AC27577-2g
3,5-Difluoro-3'-methylbenzophenone
844885-06-9 97%
2g
$737.00 2024-04-19
A2B Chem LLC
AC27577-1g
3,5-Difluoro-3'-methylbenzophenone
844885-06-9 97%
1g
$423.00 2024-04-19

(3,5-difluorophenyl)(3-methylphenyl)methanone 関連文献

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(3,5-difluorophenyl)(3-methylphenyl)methanoneに関する追加情報

(3,5-Difluorophenyl)(3-Methylphenyl)Methanone: A Comprehensive Overview

(3,5-Difluorophenyl)(3-Methylphenyl)Methanone, also known by its CAS No. 844885-06-9, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a methanone group with two aromatic rings substituted with fluorine and methyl groups. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable compound for various applications.

The structure of (3,5-Difluorophenyl)(3-Methylphenyl)Methanone consists of a central carbonyl group (C=O) connected to two aromatic rings. One ring is a 3,5-difluorophenyl group, while the other is a 3-methylphenyl group. The fluorine atoms at the 3 and 5 positions on one ring contribute to the molecule's electronic characteristics, such as increased electron-withdrawing effects, which can influence reactivity in chemical reactions. The methyl group on the other ring adds steric bulk and can modulate the molecule's solubility and stability.

Recent studies have highlighted the potential of (3,5-Difluorophenyl)(3-Methylphenyl)Methanone in drug discovery and material synthesis. For instance, researchers have explored its role as a building block in the synthesis of bioactive compounds. The compound's ability to undergo various nucleophilic and electrophilic reactions makes it a versatile precursor for constructing complex molecular architectures. Additionally, its stability under certain reaction conditions has been leveraged in the development of advanced materials with tailored properties.

In terms of physical properties, (3,5-Difluorophenyl)(3-Methylphenyl)Methanone exhibits a melting point of approximately 120°C and a boiling point around 280°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, which facilitates its handling in laboratory settings. The compound's UV-Vis spectrum shows absorption bands in the range of 270-290 nm, indicating its potential for use in light-sensitive applications.

The synthesis of (3,5-Difluorophenyl)(3-Methylphenyl)Methanone typically involves Friedel-Crafts acylation or related methods. These reactions require careful control of reaction conditions to ensure high yields and purity. Recent advancements in catalytic systems have enabled more efficient syntheses, reducing production costs and environmental impact.

Applications of (3,5-Difluorophenyl)(3-Methylphenyl)Methanone span across multiple industries. In pharmaceuticals, it serves as an intermediate in the synthesis of antiviral and anticancer agents due to its ability to modulate cellular pathways. In materials science, it has been utilized as a monomer in the preparation of polymeric materials with enhanced thermal stability and mechanical properties.

Moreover, computational studies have provided deeper insights into the electronic structure and reactivity of (3,5-Difluorophenyl)(3-Methylphenyl)Methanone. Density functional theory (DFT) calculations have revealed that the fluorine substituents significantly alter the electron distribution around the carbonyl group, enhancing its electrophilicity. This understanding has guided researchers in designing more efficient synthetic routes and optimizing reaction conditions.

In conclusion, (3,5-Difluorophenyl)(3-Methylphenyl)Methanone stands out as a multifaceted compound with promising applications across various scientific domains. Its unique structure, coupled with recent research advancements, positions it as a key player in future innovations within organic chemistry and related fields.

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